molecular formula C12H15Cl2NO5S B6661564 (2S)-2-[(2,5-dichloro-4-methoxyphenyl)sulfonylamino]-3-methylbutanoic acid

(2S)-2-[(2,5-dichloro-4-methoxyphenyl)sulfonylamino]-3-methylbutanoic acid

Cat. No.: B6661564
M. Wt: 356.2 g/mol
InChI Key: HRAMEJCLYCZSPH-NSHDSACASA-N
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Description

(2S)-2-[(2,5-dichloro-4-methoxyphenyl)sulfonylamino]-3-methylbutanoic acid is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2,5-dichloro-4-methoxyphenyl)sulfonylamino]-3-methylbutanoic acid typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the sulfonylamino group: This step involves the reaction of 2,5-dichloro-4-methoxyaniline with a sulfonyl chloride under basic conditions to form the sulfonylamino intermediate.

    Coupling with the butanoic acid derivative: The intermediate is then coupled with a suitable butanoic acid derivative under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(2,5-dichloro-4-methoxyphenyl)sulfonylamino]-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(2S)-2-[(2,5-dichloro-4-methoxyphenyl)sulfonylamino]-3-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-[(2,5-dichloro-4-methoxyphenyl)sulfonylamino]-3-methylbutanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but differs in its overall structure and functional groups.

    3-Methoxyphenylboronic acid: Similar in having a methoxyphenyl group, but it contains a boronic acid functional group instead of a sulfonylamino group.

Uniqueness

(2S)-2-[(2,5-dichloro-4-methoxyphenyl)sulfonylamino]-3-methylbutanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

(2S)-2-[(2,5-dichloro-4-methoxyphenyl)sulfonylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO5S/c1-6(2)11(12(16)17)15-21(18,19)10-5-7(13)9(20-3)4-8(10)14/h4-6,11,15H,1-3H3,(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAMEJCLYCZSPH-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=C(C=C(C(=C1)Cl)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=C(C=C(C(=C1)Cl)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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